

An In-Depth Technical Guide to Cephapirin Lactone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cephapirin lactone*

Cat. No.: B1668396

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Cephapirin lactone**, a significant metabolite and degradation product of the first-generation cephalosporin antibiotic, Cephapirin. This document details its chemical identity, including its CAS number and synonyms, and summarizes its physicochemical properties. While **Cephapirin lactone** is primarily known as a metabolite, this guide explores its formation, methods for its analytical determination, and touches upon the limited available information regarding its biological activity. The guide also presents a detailed experimental protocol for the analytical determination of Cephapirin and its metabolites, including the lactone form, in biological matrices. Furthermore, a conceptual workflow for its formation and analysis is provided in the form of a Graphviz diagram.

Chemical Identity and Properties

Cephapirin lactone, a derivative of the cephalosporin class of antibiotics, is a key compound in the study of Cephapirin's metabolism and stability.

CAS Number and Synonyms

The definitive identifier for **Cephapirin lactone** is its Chemical Abstracts Service (CAS) Registry Number. It is also known by several synonyms, the most common of which is **Deacetylcephapirin lactone**.^[1]

Identifier	Value
CAS Number	60517-75-1 [1]
Synonyms	Deacetylcephapirin lactone, (5AR,6R)-6-(((PYRIDIN-4-YL)SULFANYL)ACETYL)AMINO)-5A,6-DIHYDRO-3H,7H-AZETO(2,1-B)FURO(3,4-D)(1,3)THIAZINE-1,7(4H)-DIONE, ACETAMIDE, 2-(4-PYRIDINYLTHIO)-N-((5AR,6R)-1,4,5A,6-TETRAHYDRO-1,7-DIOXO-3H,7H-AZETO(2,1-B)FURO(3,4-D)(1,3)THIAZIN-6-YL)-, CEFAPIRIN SODIUM IMPURITY A [EP IMPURITY] [2]

Physicochemical Properties

The fundamental physicochemical properties of **Cephapirin lactone** are summarized in the table below. This data is crucial for its detection, isolation, and for understanding its behavior in biological systems.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₃ N ₃ O ₄ S ₂	[1]
Molecular Weight	363.41 g/mol	[1]
Exact Mass	363.0347	

Formation and Degradation Pathway

Cephapirin lactone is not typically synthesized as a primary therapeutic agent but is rather formed as a metabolite and degradation product of Cephapirin. The degradation of Cephapirin can occur under various conditions, including physiological temperatures and in different biological matrices like kidney tissue and milk.

The formation of **Cephapirin lactone** is a result of the degradation of deacetylcephapirin, a primary metabolite of Cephapirin. The process involves the cyclization of the resulting hydroxy

acid to form the lactone ring. This transformation is a key aspect of Cephapirin's metabolic fate and is important in the analysis of its residues in food products of animal origin.

[Click to download full resolution via product page](#)

Cephapirin Degradation Pathway

Experimental Protocols

While a specific protocol for the chemical synthesis of **Cephapirin lactone** is not readily available in the public domain, numerous analytical methods have been developed for its detection and quantification as a metabolite of Cephapirin. Below is a detailed protocol for the analysis of Cephapirin and its degradation products, including **Cephapirin lactone**, in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS). This method is based on established procedures for the analysis of Cephapirin residues.

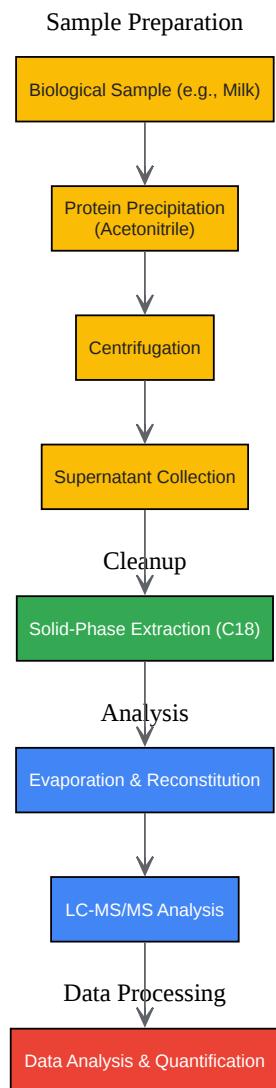
Analysis of Cephapirin and its Degradation Products by LC-MS

Objective: To identify and quantify Cephapirin, Deacetylcephapirin, and **Cephapirin lactone** in a biological matrix (e.g., milk).

Materials:

- Cephapirin analytical standard
- Deacetylcephapirin analytical standard
- **Cephapirin lactone** analytical standard
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade

- C18 solid-phase extraction (SPE) cartridges
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- LC-MS system equipped with an electrospray ionization (ESI) source


Procedure:

- Sample Preparation:
 - To 1 mL of the milk sample, add 2 mL of acetonitrile.
 - Vortex vigorously for 1 minute to precipitate proteins.
 - Centrifuge at 10,000 x g for 10 minutes.
 - Carefully collect the supernatant.
- Solid-Phase Extraction (SPE) Cleanup:
 - Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
 - Load the supernatant from the previous step onto the conditioned cartridge.
 - Wash the cartridge with 3 mL of water to remove interfering substances.
 - Elute the analytes with 3 mL of acetonitrile.
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

- Vortex to dissolve and transfer to an autosampler vial.
- LC-MS Analysis:
 - Liquid Chromatography (LC) Conditions:
 - Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 μ m)
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile
 - Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 10 μ L
 - Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of precursor and product ions. Expected $[M+H]^+$ ions are approximately m/z 424.0 for Cephapirin, m/z 382.0 for Deacetylcephapirin, and m/z 364.0 for **Cephapirin lactone**.

Data Analysis:

- Identify the peaks corresponding to Cephapirin, Deacetylcephapirin, and **Cephapirin lactone** based on their retention times and specific MRM transitions.
- Quantify the analytes by comparing their peak areas to a calibration curve prepared using the analytical standards.

[Click to download full resolution via product page](#)

Analytical Workflow for **Cephapirin Lactone**

Biological Activity and Mechanism of Action

The biological activity of **Cephapirin lactone** has not been extensively studied independently of its parent compound, Cephapirin. Cephapirin is a first-generation cephalosporin that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

It is generally understood that the degradation of beta-lactam antibiotics can lead to a loss of antimicrobial activity. However, some metabolites may retain partial activity. Further research is required to definitively characterize the antimicrobial spectrum and potency of **Cephapirin lactone**.

Conclusion

Cephapirin lactone is a crucial molecule in the comprehensive understanding of the antibiotic Cephapirin. Its formation as a metabolite and degradation product has significant implications for drug efficacy, residue analysis, and food safety. While detailed information on its synthesis and specific biological activities is limited, the analytical methods for its detection are well-established. This technical guide provides a foundational understanding of **Cephapirin lactone** for researchers and professionals in the fields of drug development and analytical chemistry, highlighting the need for further investigation into its pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. edepot.wur.nl [edepot.wur.nl]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Cephapirin Lactone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1668396#cephapirin-lactone-cas-number-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com